molecular formula C18H15N B8758657 5-Methyl-2,4-diphenylpyridine

5-Methyl-2,4-diphenylpyridine

Cat. No.: B8758657
M. Wt: 245.3 g/mol
InChI Key: UTSRDZGRYCSCJK-UHFFFAOYSA-N
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Description

5-Methyl-2,4-diphenylpyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a methyl group at the 5-position and phenyl groups at the 2- and 4-positions. Pyridine derivatives are known for their roles in drug development, catalysis, and photophysical applications due to their electronic properties and tunable substituent effects .

Properties

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

5-methyl-2,4-diphenylpyridine

InChI

InChI=1S/C18H15N/c1-14-13-19-18(16-10-6-3-7-11-16)12-17(14)15-8-4-2-5-9-15/h2-13H,1H3

InChI Key

UTSRDZGRYCSCJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

The position and nature of substituents on pyridine rings significantly influence chemical reactivity, physical properties, and biological activity. Below is a comparative analysis with key analogs:

a. 5-Methyl-2'-deoxycytidine ()
  • Structure : A nucleoside with a methyl group at the 5-position of the pyrimidine ring (a related heterocycle).
  • Key Differences : Unlike 5-Methyl-2,4-diphenylpyridine, this compound is a ribonucleoside derivative with a sugar moiety.
  • Activity: Methylation at the 5-position enhances antibacterial and antifungal activity compared to non-methylated analogs. However, solubility and bioavailability depend on the presence of hydrophilic groups like hydroxyls .
  • Relevance : Highlights the role of methyl groups in improving bioactivity, though electronic effects differ between pyridine and pyrimidine systems.
b. 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine ()
  • Structure : A bipyridine system with chloro and aryl substituents.
  • Key Differences: Chloro and amino substituents introduce distinct electronic effects compared to methyl and phenyl groups.
  • Properties :
    • Melting Points : 268–287°C (higher than typical methyl-substituted pyridines due to polar chloro groups).
    • Molecular Weight : 466–545 g/mol (larger than this compound, which is ~271 g/mol).
    • Spectral Data : ¹H NMR δ 6.8–8.5 ppm (aromatic protons), distinct from methyl-substituted analogs .
c. 5-Cyclopentyl-2-(4-methylphenyl)pyridine ()
  • Structure : A pyridine derivative with a cyclopentyl group at the 5-position and a methylphenyl group at the 2-position.
  • Key Differences : Bulky cyclopentyl substituents reduce solubility but enhance steric effects in catalysis.
  • Relevance : Demonstrates how alkyl/aryl substituents modulate steric and electronic profiles for tailored applications .

Physicochemical Properties

A comparative table of key parameters is provided below:

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Bioactivity/Applications
This compound ~271 Not reported 5-CH₃, 2/4-C₆H₅ Potential ligand/catalyst
5-Methyl-2'-deoxycytidine 255.3 Not reported 5-CH₃, ribose moiety Antibacterial, antifungal
2-Amino-4-(chlorophenyl)pyridine 466–545 268–287 2-NH₂, 4-Cl, aryl groups Synthetic intermediate
5-Cyclopentyl-2-(4-methylphenyl)pyridine ~293 Not reported 5-C₅H₉, 2-C₆H₄CH₃ Structural studies

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